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molecular formula C12H15NO3 B8703691 N-(4-carboxybenzyl)butyramide

N-(4-carboxybenzyl)butyramide

Cat. No. B8703691
M. Wt: 221.25 g/mol
InChI Key: SIRIBNRDUQOXRH-UHFFFAOYSA-N
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Patent
US04719232

Procedure details

4-Aminomethyl)benzoic acid (3.0 g) is suspended in pyridine (15 mL) and the mixture cooled in an ice water bath. Butyric anhydride (9.2 mL) is added dropwise to the stirred suspension over a 20 min period. The ice bath is removed and the mixture stirred at room temperature overnight. The mixture is poured into 150 mL ice water and made acidic (pH 1.5) by addition of concentrated HCl. The precipitate is recovered by suction filtration and recrystallized from ethyl acetate to produce N-(4-carboxybenzyl)butyramide, m.p. 186.5°-187.5° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:10]([O:15]C(=O)CCC)(=O)[CH2:11][CH2:12][CH3:13].[N:21]1C=CC=C[CH:22]=1>>[C:1]([C:2]1[CH:7]=[CH:6][C:5]([CH2:22][NH:21][C:10](=[O:15])[CH2:11][CH2:12][CH3:13])=[CH:4][CH:3]=1)([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Two
Name
Quantity
9.2 mL
Type
reactant
Smiles
C(CCC)(=O)OC(CCC)=O
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled in an ice water bath
CUSTOM
Type
CUSTOM
Details
The ice bath is removed
ADDITION
Type
ADDITION
Details
The mixture is poured into 150 mL ice water
ADDITION
Type
ADDITION
Details
by addition of concentrated HCl
FILTRATION
Type
FILTRATION
Details
The precipitate is recovered by suction filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(O)C1=CC=C(CNC(CCC)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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